4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino, dichlorophenyl, and thiol groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment and prevention of non-hodgkin’s lymphomas , suggesting potential targets within the lymphoid system.
Mode of Action
Based on its structural similarity to other compounds used in the treatment of non-hodgkin’s lymphomas , it can be hypothesized that it may interact with specific targets in the lymphoid system, leading to changes that inhibit the growth of malignant cells.
Biochemical Pathways
Given its potential use in the treatment of non-hodgkin’s lymphomas , it may impact pathways related to B-lymphocyte differentiation and the growth of malignant clones.
Result of Action
Similar compounds have shown growth inhibitory effects in non-hodgkin’s lymphomas , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the triazine ring or the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in structure but with a pyridine ring instead of a triazine ring.
4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one: Another heterocyclic compound with a similar dichlorophenyl substitution but different ring structure.
Uniqueness
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its triazine ring, which imparts distinct chemical properties compared to pyridine or pyrimidine derivatives. The combination of amino, dichlorophenyl, and thiol groups provides a versatile platform for chemical modifications and applications .
Properties
IUPAC Name |
4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHVHGPUBRPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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